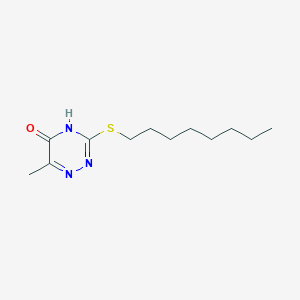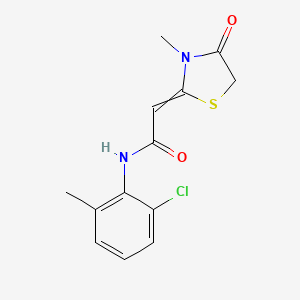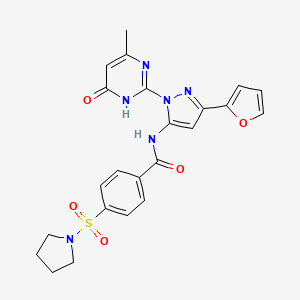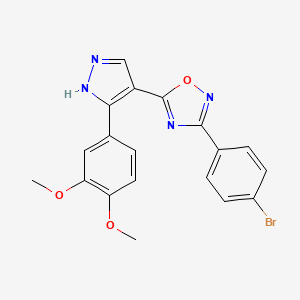
6-Methyl-3-(octylsulfanyl)-1,2,4-triazin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-3-(octylsulfanyl)-1,2,4-triazin-5-ol is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 6th position, an octylsulfanyl group at the 3rd position, and a hydroxyl group at the 5th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(octylsulfanyl)-1,2,4-triazin-5-ol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines.
Introduction of the Octylsulfanyl Group: The octylsulfanyl group can be introduced via a nucleophilic substitution reaction using an octylthiol and a suitable leaving group on the triazine ring.
Methylation and Hydroxylation: The methyl group can be introduced through alkylation reactions, and the hydroxyl group can be added via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis with precise monitoring of reaction parameters.
Continuous Flow Reactors: For high-throughput production with consistent quality.
化学反应分析
Types of Reactions
6-Methyl-3-(octylsulfanyl)-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The octylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as thiols, amines, or halides for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Compounds with different functional groups replacing the octylsulfanyl group.
科学研究应用
6-Methyl-3-(octylsulfanyl)-1,2,4-triazin-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings.
作用机制
The mechanism of action of 6-Methyl-3-(octylsulfanyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
相似化合物的比较
Similar Compounds
6-Methyl-3-(hexylsulfanyl)-1,2,4-triazin-5-ol: Similar structure with a hexylsulfanyl group instead of an octylsulfanyl group.
6-Methyl-3-(butylsulfanyl)-1,2,4-triazin-5-ol: Similar structure with a butylsulfanyl group instead of an octylsulfanyl group.
Uniqueness
6-Methyl-3-(octylsulfanyl)-1,2,4-triazin-5-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
属性
分子式 |
C12H21N3OS |
|---|---|
分子量 |
255.38 g/mol |
IUPAC 名称 |
6-methyl-3-octylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H21N3OS/c1-3-4-5-6-7-8-9-17-12-13-11(16)10(2)14-15-12/h3-9H2,1-2H3,(H,13,15,16) |
InChI 键 |
UBFHBTUCSJCBPZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCSC1=NN=C(C(=O)N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![({[(2s)-1-(6-Amino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B14099464.png)
![2-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-3-hydroxy-5-methylcyclohex-2-en-1-one](/img/structure/B14099478.png)
![Methyl 4-[7-fluoro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14099485.png)
![3-(4-chlorobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14099491.png)
![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14099495.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B14099500.png)
![3-(2-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14099507.png)

![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14099535.png)

![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14099548.png)

![1-(3,4-Dimethoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099550.png)
